molecular formula C7H5F2NO3 B1428468 1,2-Difluoro-3-methoxy-5-nitrobenzene CAS No. 1235492-43-9

1,2-Difluoro-3-methoxy-5-nitrobenzene

Cat. No. B1428468
M. Wt: 189.12 g/mol
InChI Key: VLYKDOPLRIZFCY-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-methoxy-5-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO3. It has a molecular weight of 189.12 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 1,2-Difluoro-3-methoxy-5-nitrobenzene is 1S/C7H5F2NO3/c1-13-6-3-4 (10 (11)12)2-5 (8)7 (6)9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1,2-Difluoro-3-methoxy-5-nitrobenzene has a molecular weight of 189.12 . It is typically stored at room temperature .

Scientific Research Applications

Molecular Structure and Chemical Reactivity

1,2-Difluoro-3-methoxy-5-nitrobenzene is a part of a broader family of substituted methoxybenzenes, exhibiting unique molecular structures and chemical behaviors. The molecular arrangements of these compounds, including 1,2-dimethoxy-4-nitrobenzene and 1,2,3-trimethoxy-5-nitrobenzene, demonstrate planar structures, with certain methoxy groups being twisted due to steric hindrance. These configurations influence their reactivity, as evident in their hydrogen-bonded dimer formations and distinct packing arrangements in their solid forms (Fun et al., 1997).

Reactions with Nucleophiles

The compound's reaction dynamics, especially with nucleophiles, are significantly influenced by its structural features. Research has shown that while certain reactions with nucleophiles like thiophenoxide anion result in chlorine atom substitution, the use of harder nucleophiles like methoxide anion can lead to meta substitution of a fluorine atom. This substitution is a characteristic S_NAr charge-controlled reaction with a loosely bonded transition state, reflecting the compound's susceptibility to nucleophilic attack and its potential application in chemical synthesis (Cervera et al., 1996).

Organomercury Compounds Synthesis

1,2-Difluoro-3-methoxy-5-nitrobenzene plays a role in the synthesis of organomercury compounds. For instance, mercuration reactions involving related compounds, like 1-methoxy-2-nitrobenzene, have been studied for the synthesis of various organomercury compounds. These reactions yield products with different mercury content based on the reaction conditions, highlighting the compound's utility in the synthesis of complex organomercury structures. The resultant compounds' structures and mercury-mercury spin-spin coupling constants have been extensively analyzed, underscoring the compound's significance in understanding organometallic chemistry (Deacon et al., 1986; Deacon et al., 1984).

Electronic and Photophysical Properties

The electronic spectra of nitrobenzenes, including those with donor substituents like methoxy, have been thoroughly investigated. These studies provide insights into the shifts in the position of the long-wavelength bands in the spectra and establish rules for wavelength shift additivity, particularly in di-donor substituted nitrobenzenes. Such research underscores the compound's relevance in the study of molecular spectroscopy and photophysics, offering a basis for understanding the electronic behavior of similar compounds (Corbett, 1967).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with it include H303 and H320 . Precautionary statements include P305+351+338 .

properties

IUPAC Name

1,2-difluoro-3-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYKDOPLRIZFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-3-methoxy-5-nitrobenzene

Synthesis routes and methods

Procedure details

Step M (4): Sodium hydride (120 mg, 5 mmol) was added to a solution of 2,3-difluoro-5-nitrophenol (250 mg, 1.4 mmol) in DMF/THF (4 mL/4 mL). After 10 min, iodomethane (0.2 mL, 5 mmol) was added. The mixture was heated at 80° C. for 2 h. The reaction mixture was quenched with 1 N HCl. The mixture was diluted with water and extracted with EtOAc. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford 1,2-difluoro-3-methoxy-5-nitrobenzene (130 mg, 48% yield).
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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